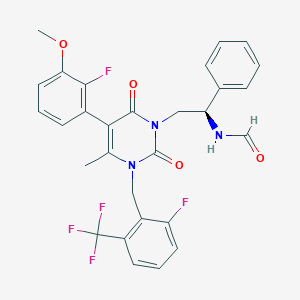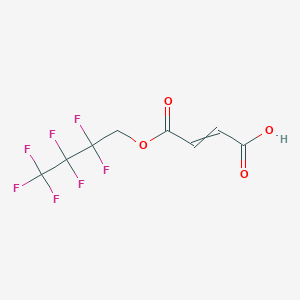
Oxo Sitagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Sitagliptin works by increasing the levels of incretin hormones, which help to regulate blood sugar levels by increasing insulin release and decreasing glucagon levels. This compound is primarily used in analytical method development, method validation, and quality control applications for the production of Sitagliptin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin, and by extension Oxo Sitagliptin, can be achieved through various methods. One common approach involves the chemical resolution of racemates to obtain optically pure R-Sitagliptin. This method uses inexpensive reagents such as sodium borohydride (NaBH4) to reduce enamine intermediates, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve the racemates . Another method involves asymmetric hydrogenation of β-ketomides, which avoids the use of expensive noble metal catalysts and simplifies the synthetic route .
Industrial Production Methods
Industrial production of Sitagliptin often employs biocatalytic processes. For example, a biocatalytic cascade system using transaminases (TAs) and esterases has been developed to synthesize Sitagliptin intermediates. This method involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate to the Sitagliptin intermediate using a combination of enzymes, resulting in high yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo Sitagliptin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of enamine intermediates.
(−)-Di-p-toluoyl-L-tartaric acid: Used for the resolution of racemates.
Transaminases (TAs): Enzymes used in biocatalytic processes to synthesize intermediates.
Major Products Formed
The major products formed from these reactions include optically pure R-Sitagliptin and its intermediates, which are essential for the production of Sitagliptin .
Wissenschaftliche Forschungsanwendungen
Oxo Sitagliptin has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods for Sitagliptin production.
Biology: Studied for its effects on incretin hormones and glucose regulation.
Medicine: Used as a reference standard in the quality control of Sitagliptin formulations.
Industry: Employed in the large-scale production of Sitagliptin through biocatalytic processes.
Wirkmechanismus
Oxo Sitagliptin, like Sitagliptin, exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretin hormones, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner . The primary molecular targets are the incretin hormones, which play a crucial role in glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor known for its long half-life and high selectivity.
Uniqueness
Oxo Sitagliptin is unique due to its specific use in analytical method development and quality control for Sitagliptin production . Its synthesis methods, particularly the biocatalytic processes, offer advantages in terms of efficiency and yield .
Eigenschaften
Molekularformel |
C16H13F6N5O2 |
|---|---|
Molekulargewicht |
421.30 g/mol |
IUPAC-Name |
7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8(23)5-12(28)26-1-2-27-13(14(26)29)24-25-15(27)16(20,21)22/h4,6,8H,1-3,5,23H2/t8-/m1/s1 |
InChI-Schlüssel |
BRQRTRBEBBNWSZ-MRVPVSSYSA-N |
Isomerische SMILES |
C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
Kanonische SMILES |
C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


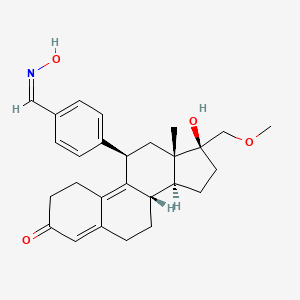
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
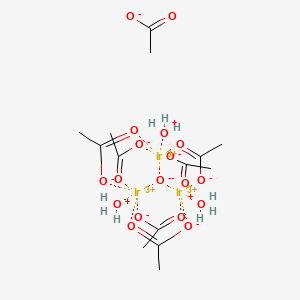
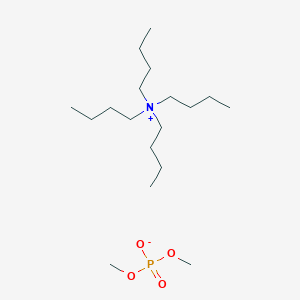
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)

![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
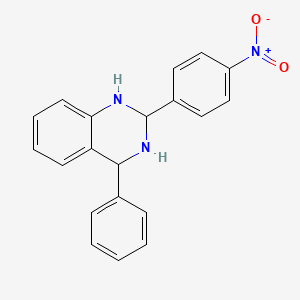
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
